An In-depth Technical Guide to 93-O17S Lipidoid
An In-depth Technical Guide to 93-O17S Lipidoid
Introduction: The 93-O17S lipidoid is a novel, chalcogen-containing ionizable cationic lipidoid designed for advanced drug delivery applications.[1] Its unique structure facilitates the formulation of lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering a wide range of therapeutic payloads, including siRNA, mRNA, DNA, and small molecule immune agonists like cGAMP.[2][3] This guide provides a comprehensive technical overview of 93-O17S, focusing on its properties, synthesis, formulation into nanoparticles, mechanism of action in immunotherapy, and detailed experimental protocols for its application, tailored for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental properties of the 93-O17S lipidoid are summarized below. These characteristics are crucial for its function in forming stable and effective delivery vehicles.
| Property | Value | Reference |
| Formal Name | bis(2-(tetradecylthio)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate | [1] |
| CAS Number | 2227008-67-3 | [1][2] |
| Molecular Formula | C44H83N3O4S2 | [1][2] |
| Formula Weight | 782.3 g/mol | [1][2] |
| Purity | ≥95% | [1][2] |
| Physical Form | Solution in ethanol | [1] |
| Solubility | Chloroform (100 mg/ml) | [1] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 1 year at -20°C | [1] |
Synthesis and LNP Formulation
The synthesis of lipidoids like 93-O17S typically involves a Michael addition reaction, a robust and efficient method for creating diverse libraries of lipid-like molecules.[4][5] Once synthesized, the lipidoid is formulated into LNPs through a rapid mixing process.
This protocol is based on established methods for synthesizing similar lipidoid structures.[4]
-
Reactant Preparation: The amine-containing head group and the acrylate tails are prepared. For a structurally related lipidoid (306O13), 3,3′-Diamino-N-methyldipropylamine (the amine) and tridecyl acrylate (the tail) were used.[4]
-
Reaction: The amine and acrylate components are combined in a specific molar ratio (e.g., 1:3) in a glass scintillation vial.
-
Incubation: The mixture is stirred at an elevated temperature (e.g., 90°C) for a defined period (e.g., 48 hours) to allow the reaction to proceed to completion.[4]
-
Purification: The resulting lipidoid product is purified from unreacted starting materials and side products using flash chromatography.
-
Verification: The final product's identity and purity are confirmed using analytical techniques such as electrospray ionization mass spectrometry.
LNPs are typically formed by rapidly mixing an ethanol phase containing the lipids with an aqueous phase containing the therapeutic payload.[4][6] This can be achieved using microfluidic devices or T-junction mixers to ensure uniform nanoparticle formation.[6][7]
-
Lipid Phase Preparation: The 93-O17S lipidoid, a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000) are dissolved in ethanol. A common molar ratio for similar formulations is 50:10:38.5:1.5 (ionizable lipidoid:DSPC:cholesterol:PEG-lipid).[4][8]
-
Aqueous Phase Preparation: The therapeutic cargo (e.g., cGAMP, siRNA, mRNA) is dissolved in a low pH aqueous buffer, such as a citrate buffer. The low pH ensures the ionizable lipidoid becomes protonated and can efficiently complex with the negatively charged cargo.
-
Rapid Mixing: The ethanol lipid phase is rapidly mixed with the aqueous cargo phase at a controlled flow rate.
-
Dilution and Neutralization: The resulting nanoparticle solution is immediately diluted with a neutral buffer, such as phosphate-buffered saline (PBS), to raise the pH and stabilize the newly formed LNPs.
-
Characterization: The LNPs are characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the cargo is determined using a suitable quantification assay (e.g., RiboGreen for RNA).[4]
Mechanism of Action: In Situ Cancer Vaccination
A key application of 93-O17S LNPs is for in situ cancer vaccination, a strategy that turns the tumor itself into a vaccine.[3][9] This approach leverages the ability of 93-O17S LNPs to co-deliver a STING (Stimulator of Interferon Genes) agonist, such as cGAMP, and capture tumor-associated antigens (TAAs) directly within the tumor microenvironment.
The process is as follows:
-
Antigen Release & Capture: A small dose of a chemotherapeutic agent (e.g., doxorubicin) is administered intratumorally, causing a localized release of TAAs from dying cancer cells. The positively charged 93-O17S LNPs then capture these negatively charged TAAs via electrostatic interactions.[3][9]
-
APC Uptake: The antigen-coated LNPs, containing encapsulated cGAMP, are taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the tumor and draining lymph nodes.[3]
-
Endosomal Escape: The ionizable nature of 93-O17S facilitates the disruption of the endosomal membrane, leading to the release of the cGAMP payload and captured antigens into the cytoplasm of the APC.[3][9]
-
STING Pathway Activation: Cytosolic cGAMP binds to the STING protein on the endoplasmic reticulum. This triggers a signaling cascade involving TBK1 and IRF3, leading to the transcription and secretion of type I interferons (IFN-β) and other inflammatory cytokines (CXCL10).[3]
-
Enhanced Cross-Presentation & T-Cell Activation: The activation of the STING pathway promotes APC maturation and enhances the cross-presentation of the captured TAAs on MHC class I molecules.[3] This leads to the robust activation of tumor-specific cytotoxic CD8+ T cells, which then target and eliminate cancer cells, establishing a potent and lasting anti-tumor immune memory.[3]
Preclinical Efficacy and Characterization Data
The efficacy of 93-O17S LNPs has been demonstrated in preclinical cancer models. The formulation, referred to as 93-O17S-F, shows excellent adjuvant effects and enhances antigen cross-presentation.[3]
The ability of 93-O17S-F LNPs to capture tumor antigens is demonstrated by changes in their physical properties upon incubation with tumor lysate.
| Formulation | Diameter (nm) | Zeta Potential (mV) |
| 93-O17S-F LNP | ~100 | Positive |
| 93-O17S-F + Tumor Lysate | Increased | Decreased (less positive) |
| Note: Specific numerical values vary by experiment; the trend indicates successful binding of negatively charged lysate proteins to the cationic LNP surface.[3] |
The therapeutic potential was evaluated in a B16F10 murine melanoma model, demonstrating significant tumor control and the induction of immune memory.
| Treatment Group | Key Outcome | Reference |
| 93-O17S-F/cGAMP + Doxorubicin | Significant inhibition of tumor growth. | [3][9] |
| 35% of mice showed complete recovery from the primary tumor. | [3] | |
| 71% of recovered mice survived a subsequent tumor rechallenge, indicating robust immune memory. | [3] | |
| Increased intratumoral expression of ifnb1 and cxcl10 genes. | [3] | |
| Increased population of antigen-specific CD8+ T cells. | [3] |
Key Experimental Protocols
This protocol is used to visualize the intracellular delivery and cytoplasmic release of LNP cargo.
-
Cell Culture: Plate APCs (e.g., RAW264.7 or DC2.4 cell lines) in a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
LNP Preparation: Formulate 93-O17S LNPs encapsulating a fluorescently labeled cargo (e.g., cGAMPFluo).
-
Treatment: Add the LNPs (or free fluorescent cargo as a control) to the cell culture medium at a specified concentration (e.g., equivalent to 200 ng/ml cGAMPFluo).[3]
-
Incubation: Incubate the cells for a set time period (e.g., 4 hours).
-
Imaging: Wash the cells with PBS to remove extracellular LNPs. If desired, stain for endo/lysosomes using a marker like LysoTracker Red.
-
Analysis: Visualize the cells using confocal microscopy. A diffuse green signal throughout the cytoplasm, distinct from punctate red endosomal signals, indicates successful endosomal escape. In contrast, cells treated with free cargo should show minimal to no intracellular fluorescence.[3]
This protocol outlines the steps for evaluating the anti-tumor efficacy of the 93-O17S LNP in situ vaccine.
-
Animal Model: Use 4- to 6-week-old C57BL/6 mice.
-
Tumor Inoculation: Subcutaneously inject 5 x 10^5 B16F10 melanoma cells into the right flank of each mouse.[3]
-
Treatment Schedule:
-
Allow tumors to grow to a palpable size.
-
Day 0 (Pretreatment): Administer a low dose of doxorubicin via intratumoral injection to induce antigen release.
-
Day 1, 3, 5 (Treatment): Administer the 93-O17S-F/cGAMP LNP formulation via intratumoral injection.
-
-
Monitoring:
-
Measure tumor volumes every 2-3 days using calipers.
-
Monitor animal survival over the course of the experiment.
-
-
Rechallenge (for Immune Memory):
-
In mice that have completely cleared the primary tumor, inoculate a new batch of B16F10 cells on the contralateral flank.
-
Monitor for tumor growth to assess the presence of a protective immune memory.[3]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. 93-O17S, 2227008-67-3 | BroadPharm [broadpharm.com]
- 3. In situ cancer vaccination using lipidoid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidoid nanoparticle mediated silencing of Mcl-1 induces apoptosis in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
